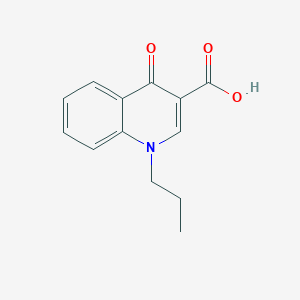

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. It is characterized by its unique structure, which includes a quinoline core with a propyl group at the 1-position, a carboxylic acid group at the 3-position, and a keto group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary target of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Mode of Action

This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from performing its function of integrating the viral DNA into the host genome . This inhibits the replication of the virus, thereby reducing its ability to infect new cells .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the HIV-1 replication cycle . By preventing the integration of the viral DNA into the host genome, the virus is unable to replicate and produce new virions . This halts the spread of the virus within the host, reducing the viral load and slowing the progression of the disease .

Pharmacokinetics

It is known that the compound has a favorable pharmacokinetic profile, with a half-life (t1/2) value of 118 hours and a bioavailability (F) value of 363% .

Result of Action

The result of the action of this compound is a reduction in the viral load of HIV-1 within the host . By inhibiting the replication of the virus, the compound reduces the number of infectious virions in the body, slowing the progression of the disease and reducing the risk of transmission .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 28°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other drugs, the patient’s immune status, and the genetic variability of the virus

Biochemical Analysis

Biochemical Properties

Quinolones, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with propylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxy derivatives.

Substitution: The compound can undergo substitution reactions at the quinoline core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Comparison with Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core.

Nalidixic Acid: A first-generation quinolone antibiotic with a similar structure but different substituents.

Ciprofloxacin: A fluorinated quinolone with potent antibacterial activity.

Uniqueness: 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit HIV-1 integrase sets it apart from other quinoline derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name |

4-oxo-1-propylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-7-14-8-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXVAHFIXDDTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-DIMETHYLPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2760308.png)

![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2760328.png)

![2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2760329.png)